molecular formula C7H13NO3 B3052222 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester CAS No. 39632-87-6

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester

Cat. No. B3052222
CAS RN: 39632-87-6
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-AATRIKPKSA-N
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Description

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, also known as ethyl 3-amino-3-ethoxyacrylate, is an organic compound used in various scientific research applications. This compound is synthesized through a simple and efficient method and has shown potential as a useful molecule in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester 3-amino-3-ethoxyacrylate is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-ethoxyacrylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumor growth. This compound has also been shown to have antioxidant activity, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester 3-amino-3-ethoxyacrylate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and efficient methods, making it readily available for research purposes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester 3-amino-3-ethoxyacrylate. One area of interest is its potential use as a building block in the synthesis of biologically active compounds. Researchers may also investigate the mechanism of action of this compound in greater detail, in order to better understand its anti-tumor and anti-inflammatory effects. Additionally, the potential use of this compound as a therapeutic agent for various diseases may be explored.

Scientific Research Applications

Ethyl 3-amino-3-ethoxyacrylate has been studied for its potential use in various scientific research applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been investigated for its potential use as a building block in the synthesis of biologically active compounds.

properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTPBSBNLKQLHB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273441
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109831-72-3, 39632-87-6
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109831-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC128083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester
Reactant of Route 2
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2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester

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